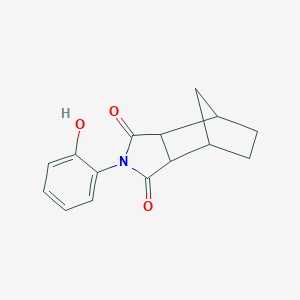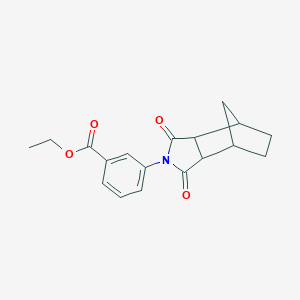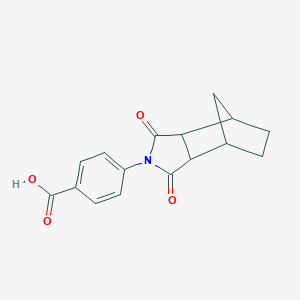![molecular formula C17H17ClN2O2 B434661 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 353524-05-7](/img/structure/B434661.png)
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its CAS Number 353524-05-7, has a molecular formula of C17H17ClN2O2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound includes a chlorine atom, as confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio . The molecular weight is 304.77g/mol.Scientific Research Applications
Medicinal Chemistry and Biological Activities
Hydantoin derivatives, including compounds with complex structural frameworks similar to the query compound, are highlighted for their versatility in medicinal chemistry. The hydantoin scaffold is particularly significant due to its presence in several medications, showcasing a wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, highlighting the scaffold's importance in drug discovery and development. The synthesis of hydantoin and its hybrids opens avenues for creating non-natural amino acids and their conjugates with potential medical applications, emphasizing its role in the chemical or enzymatic synthesis of crucial therapeutic agents (Shaikh et al., 2023).
Synthesis and Structural Properties
Research into the synthesis and structural properties of related compounds, such as thiazolidin-4-ones, provides insights into the chemical behavior and potential applications of similar complex molecules. The reaction of chloral with substituted anilines leading to the formation of novel substituted thiazolidin-4-ones showcases the diversity in synthetic methodologies and the potential for creating compounds with varied biological activities. This area of research underlines the importance of understanding the synthetic routes and structural properties of compounds for their application in designing new therapeutic agents (Issac & Tierney, 1996).
Applications in Food Flavor and Toxicants
The relevance of branched aldehydes in food flavor, as well as the formation of potentially harmful compounds like PhIP during food processing, points to the importance of understanding the chemical reactions and pathways involved in the creation and breakdown of such compounds. This knowledge is crucial for controlling the formation of desired levels of flavor compounds and mitigating the production of toxicants, highlighting the role of chemical research in improving food safety and quality (Smit et al., 2009; Zamora & Hidalgo, 2015).
properties
IUPAC Name |
4-[(3-chloro-4-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-9-2-5-12(7-13(9)18)19-8-20-16(21)14-10-3-4-11(6-10)15(14)17(20)22/h2-5,7,10-11,14-15,19H,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAZZSMZGWLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-2-oxoethyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}benzoate](/img/structure/B434606.png)

![2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B434691.png)
![Phenacyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B434708.png)
![1-{[2,4-Dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B434783.png)
![17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B434807.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434815.png)


![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)


![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
